molecular formula C10H6BrNO2 B152709 7-Bromoisoquinoline-3-carboxylic acid CAS No. 660830-63-7

7-Bromoisoquinoline-3-carboxylic acid

Cat. No. B152709
M. Wt: 252.06 g/mol
InChI Key: OTFHFFYMJNOJCX-UHFFFAOYSA-N
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Description

7-Bromoisoquinoline-3-carboxylic acid is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom and carboxylic acid group in the molecule suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of bromoisoquinoline derivatives has been explored in several studies. For instance, a photolabile protecting group for carboxylic acids based on bromo-hydroxyquinoline has been developed, which shows greater efficiency than other photolabile groups and is sensitive to multiphoton-induced photolysis . Another study describes the synthesis of a bromoquinolinium reagent for the analysis of carboxylic acids in biological samples, indicating the utility of bromoisoquinoline structures in analytical chemistry . Additionally, the synthesis of dibromoquinoline carboxylic acids has been reported, which are of interest as potential SPECT tracers for NMDA receptor studies in the human brain .

Molecular Structure Analysis

The molecular structure of bromoisoquinoline derivatives has been analyzed in several studies. For example, the structure of 7-bromoquinolin-8-ol has been established, with bromination occurring at the 7-position and the presence of intermolecular and weak intramolecular hydrogen bonds . This structural information is crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

Bromoisoquinoline derivatives can undergo various chemical reactions due to the presence of reactive sites in the molecule. The bromine atom can participate in nucleophilic substitution reactions, which is a common pathway for the synthesis of radiolabeled compounds for imaging studies . The carboxylic acid group also allows for derivatization, as seen in the synthesis of inhibitors of cellular respiration using substituted hydroxyquinoline carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoisoquinoline derivatives are influenced by the substituents on the isoquinoline ring. The presence of a bromine atom introduces a characteristic isotope pattern in mass spectra, which aids in the identification of these compounds in complex biological samples . The solubility, fluorescence, and reactivity of these compounds can be tailored by modifying the substituents, which is important for their application as caging groups or analytical reagents .

Scientific Research Applications

Photolabile Protecting Groups

One significant application is the development of photolabile protecting groups for carboxylic acids based on brominated hydroxyquinoline derivatives. These groups have shown greater efficiency and sensitivity to multiphoton-induced photolysis, making them particularly useful for the controlled release of biological messengers in vivo due to their increased solubility and low fluorescence characteristics (Fedoryak & Dore, 2002).

Synthetic Approaches

Synthetic approaches to brominated isoquinoline derivatives have been extensively explored, highlighting their potential in organic synthesis. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has been achieved starting from dibrominated precursors using modified methods which underscore the versatility of bromoisoquinoline scaffolds in synthesizing complex molecular structures (Dumont & Slegers, 2010).

Biological Evaluation

Brominated isoquinoline derivatives have also been evaluated for biological activities. A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and identified as potent peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing promise as efficacious and safe drugs for diabetes (Azukizawa et al., 2008). Additionally, novel bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines have been isolated from natural sources, exhibiting potential biological activities (Ma et al., 2007).

Analytical Applications

A novel bromoquinolinium reagent, developed for the analysis of carboxylic acids in biological samples, demonstrates the application of brominated isoquinoline derivatives in enhancing mass spectrometry sensitivity and specificity. This method has been successfully applied to the selective determination of biological carboxylic acids in human plasma, showcasing the utility of bromoquinolinium structures in analytical chemistry (Mochizuki et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for research on 7-Bromoisoquinoline-3-carboxylic acid and related compounds could involve further exploration of their antibacterial properties , as well as their potential as inhibitors of protein kinase CK2 . Additionally, understanding the reaction mechanisms can help in evaluating the antioxidant activity of various antioxidant compounds as well as in the development of novel antioxidants .

properties

IUPAC Name

7-bromoisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFHFFYMJNOJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620115
Record name 7-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoisoquinoline-3-carboxylic acid

CAS RN

660830-63-7
Record name 7-Bromo-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660830-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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